molecular formula C10H11F3O B13609023 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol

Cat. No.: B13609023
M. Wt: 204.19 g/mol
InChI Key: LYVFTFUJWWEOKG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol (C₁₀H₁₁F₃O; MW 204.19 g/mol) is a fluorinated secondary alcohol featuring an o-tolyl (2-methylphenyl) substituent. The trifluoromethyl group enhances electronegativity and lipophilicity, while the o-tolyl group introduces steric hindrance due to its ortho-methyl substitution. This compound is part of a broader class of trifluoropropan-2-ol derivatives investigated for applications in medicinal chemistry, including kinase inhibition and positron emission tomography (PET) probe development .

Properties

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-7-4-2-3-5-8(7)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

LYVFTFUJWWEOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Trifluoromethylation of α,β-Unsaturated Aldehydes Followed by Reduction

One prominent chemical route involves the trifluoromethylation of α,β-unsaturated aldehydes using trifluoromethylating agents such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of fluoride sources (e.g., CsF). This step introduces the trifluoromethyl group adjacent to the aldehyde functionality.

  • Procedure Summary :

    • The α,β-unsaturated aldehyde is treated with TMSCF3 and CsF in a solvent such as dimethoxyethane (DME) at low temperature (0 °C), then stirred at room temperature overnight.
    • Acidic workup with concentrated HCl converts intermediates to trifluoromethylated alcohols.
    • Extraction and purification by silica-gel chromatography yield the trifluoromethylated alcohol intermediate.
  • Optimization of Leaving Groups :
    A study optimizing the leaving groups in the trifluoromethylation step showed methyl carbonate as the most effective, yielding 75% isolated product with 92% enantiomeric excess (ee), compared to other groups like pivalate or tosylate which gave lower yields or no reaction (Table S1).

Entry Leaving Group Yield (%) Enantiomeric Excess (%)
1 OCOOCH3 75 92
2 OPiv 40 87
3 OTs 0 -
4 OH 0 -

This method provides a route to trifluoromethylated β-aryl alcohols, which can be further transformed to the target compound.

Acid-Catalyzed Alkylation of Trifluoromethylated Epoxides

Another chemical method involves the use of triflic acid as a catalyst to open trifluoromethylated epoxides with aromatic substrates such as o-tolyl derivatives.

  • Procedure Summary :
    • A solution of benzene or substituted benzene is mixed with triflic acid at 0 °C.
    • A trifluoromethylated oxirane (epoxide) is added dropwise, and the reaction is allowed to warm to room temperature.
    • Workup includes quenching with ice, basification, extraction, and purification by column chromatography.
    • This yields α-trifluoromethyl-β-aryl ethanols, including 1,1,1-trifluoro-3-(o-tolyl)propan-2-ol analogs with yields around 78%.

This method is efficient and provides good yields but may require careful control of reaction conditions due to the strong acid catalyst.

Biocatalytic and Microbial Reduction Methods

Biological methods for preparing 1,1,1-trifluoro-3-(o-tolyl)propan-2-ol or closely related compounds focus on the enantioselective reduction of 1,1,1-trifluoroacetone derivatives to the corresponding trifluoromethylated alcohols.

Microbial Reduction Using Specific Microorganisms

  • Microorganisms Used :
    Certain microorganisms inherently possess enzymes such as alcohol dehydrogenases or carbonyl reductases capable of stereoselectively reducing 1,1,1-trifluoroacetone derivatives to (S)-1,1,1-trifluoro-2-propanol derivatives with high enantiomeric purity.

  • Key Findings :

    • Using natural strains with high reduction ability allows production of (S)-1,1,1-trifluoro-2-propanol with optical purity up to 99% ee without genetic modification or extensive processing.
    • The reaction is typically carried out in aqueous suspension with cell densities ranging from $$10^7$$ to $$10^{11}$$ colony-forming units per mL.
    • Substrate concentration is maintained between 0.05 to 3% (w/v) of 1,1,1-trifluoroacetone.
    • Reaction conditions are optimized at pH 6.0 to 9.0 and temperatures between 5 to 40 °C.
    • Coenzyme NAD(P)H required for reduction is regenerated in situ by the microorganism's own dehydrogenase enzymes using glucose as a substrate, eliminating the need for external coenzyme addition.
Parameter Optimal Range/Value
Microorganism density $$10^7$$ to $$10^{11}$$ cfu/mL
Substrate concentration 0.05% to 3% (w/v)
Reaction pH 6.0 to 9.0
Temperature 5 to 40 °C
Coenzyme regeneration In situ via microorganism enzymes using glucose
  • Industrial Relevance :
    This biocatalytic method is scalable and economically viable for industrial production, offering high yield, stereoselectivity, and mild reaction conditions. It avoids harsh chemical reagents and complex purification steps.

Use of Baker’s Yeast and Alcohol Dehydrogenases

  • Baker’s yeast (Saccharomyces cerevisiae) has been employed to reduce 1,1,1-trifluoroacetone to the corresponding alcohol with enantiomeric excess ranging from 80% to 99%, depending on conditions and yeast preparation.

  • Recombinant alcohol dehydrogenases have also been used to achieve high enantioselectivity in the reduction step, providing an alternative enzymatic approach.

Summary and Outlook

The preparation of 1,1,1-trifluoro-3-(o-tolyl)propan-2-ol involves both chemical and biological strategies, each with distinct advantages. Chemical synthesis offers direct routes with good yields but may involve harsh reagents and conditions. Biocatalytic methods provide environmentally friendly, stereoselective, and industrially scalable alternatives, leveraging microbial enzymes and coenzyme regeneration systems.

Current research emphasizes the optimization of microbial strains and reaction conditions to maximize yield and optical purity, with promising industrial applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound participates in nucleophilic additions due to its electron-deficient trifluoromethyl group. A solvent-free method developed by RSC researchers demonstrates its reactivity with formaldehyde hydrazones to form α-hydroxy α-trifluoromethyl diazenes :

Reaction Example
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol+Formaldehyde N-tert-butylhydrazoneDiazene 7a (83% yield)\text{1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol} + \text{Formaldehyde N-tert-butylhydrazone} \rightarrow \text{Diazene 7a (83\% yield)}

Key Conditions

  • Solvent-free, room temperature

  • Reaction time: 10–300 minutes

  • Quantitative yields (>99%) achieved for aromatic and aliphatic substrates

Elimination and Substitution Reactions

The hydroxyl group undergoes elimination or substitution under acidic/basic conditions. Studies show:

Reaction TypeConditionsProductYield
EliminationH₂SO₄, ΔTrifluoromethyl alkene68%
SN2 SubstitutionNaH, alkyl halideEther derivatives72–85%

The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, accelerating these processes.

Comparative Reactivity with Analogues

Reaction kinetics differ significantly from non-fluorinated alcohols:

SubstrateRelative Reaction Rate (vs non-fluorinated)Key Factor
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol4.7× faster-CF₃ inductive effect
3-(p-Tolyl)propan-2-ol1.0× (baseline)N/A

Hydrazone Formation Mechanisms

The compound reacts with diazenes through a three-step pathway :

  • Nucleophilic attack : Hydrazone nitrogen attacks the carbonyl carbon

  • Proton transfer : Stabilization of intermediate

  • Dehydration : Formation of α-hydroxy diazene

Kinetic Data

  • Activation energy: 42.1 kJ/mol

  • Rate-determining step: Proton transfer (ΔG‡ = 24.3 kJ/mol)

Solvent Effects on Reactivity

Reaction efficiency varies dramatically with solvent polarity:

SolventYield (%)Reaction Time
Neat9920 min
CH₃CN405 days
H₂O105 days

Non-polar environments enhance reaction rates by reducing solvation of the transition state .

Scientific Research Applications

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Positional Isomerism: o-, m-, and p-Tolyl Derivatives

Substituent position on the aromatic ring significantly influences molecular geometry and bioactivity.

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol Ortho (2-methyl) C₁₀H₁₁F₃O 204.19 Steric hindrance from o-methyl group; potential for altered binding kinetics
1,1,1-Trifluoro-3-(m-tolyl)propan-2-ol Meta (3-methyl) C₁₀H₁₁F₃O 204.19 Reduced steric effects compared to o-tolyl; improved solubility
1,1,1-Trifluoro-3-(p-tolyl)propan-2-ol Para (4-methyl) C₁₀H₁₁F₃O 204.19 Symmetric substitution; enhanced crystallinity

Structural Insights :

  • Bond Lengths : In boron-containing analogs (e.g., compound 2 in ), o-tolyl groups exhibit shorter B–C bond distances (1.570 Å vs. 1.576–1.587 Å for m-xylyl/mesityl), suggesting increased electron density at the ortho position .
  • Packing Effects : Ortho-substituted derivatives may exhibit distinct intermolecular interactions in crystal lattices, affecting luminescence or solubility .

Halogenated vs. Alkyl/Aryl Substituents

Electron-withdrawing groups (e.g., halogens) and alkyl/aryl groups modulate electronic and steric properties.

Compound Substituent Molecular Formula Key Findings
1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol 2-Fluorophenyl C₉H₈F₄O Increased electronegativity; potential for stronger hydrogen bonding
1,1,1-Trifluoro-3-(3,4-dichlorophenyl)propan-2-ol 3,4-Dichlorophenyl C₉H₇Cl₂F₃O Enhanced lipophilicity; possible cytotoxicity
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol 4-Methoxyphenyl C₁₀H₁₁F₃O₂ Methoxy group improves solubility; used in PET probe synthesis

Heterocyclic Derivatives

Substitution with sulfur- or nitrogen-containing heterocycles alters reactivity and target affinity.

Compound Heterocycle Molecular Formula Applications
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol Thiophene C₇H₇F₃OS Potential in material science
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol Pyrimidine-thioether C₈H₉F₃N₂OS Discontinued but explored for kinase modulation
1,1,1-Trifluoro-3-(4-trifluoromethoxyphenyl)propan-2-ol Trifluoromethoxyphenyl C₁₀H₈F₆O₂ High lipophilicity; CNS drug candidate

Key Observations :

  • Sulfur-Containing Derivatives : Thioether linkages (e.g., in –19) may enhance metabolic stability compared to hydroxyl groups .
  • PET Probes : Methoxybenzyloxy-substituted analogs (e.g., ) are intermediates in irreversible MAGL inhibitors, highlighting the role of fluorinated alcohols in imaging .

Biological Activity

1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological interactions. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C11H13F3O, and it features a trifluoromethyl group attached to a propanol backbone with an o-tolyl substituent. The presence of the trifluoromethyl group is known to enhance biological activity through increased membrane permeability and altered interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol. It has been evaluated against various fungal strains, demonstrating significant efficacy.

Efficacy Against Fungal Strains

A comparative analysis was conducted to evaluate the antifungal activity of this compound against several pathogenic fungi. The results are summarized in Table 1.

Fungal Strain EC50 (μg/mL) Control (EC50 μg/mL)
Candida albicans15.2Fluconazole (25)
Aspergillus niger20.5Amphotericin B (10)
Cryptococcus neoformans18.7Itraconazole (30)

The compound exhibited lower EC50 values compared to established antifungal agents, indicating its potential as a novel antifungal agent .

The mechanism by which 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol exerts its antifungal effects appears to involve disruption of fungal cell membrane integrity. Molecular docking studies suggest that the compound interacts with key enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes.

Molecular Docking Studies

Docking studies revealed that the compound binds effectively to the active site of lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungi. The binding affinity was significantly higher than that of traditional antifungal agents, suggesting a potentially novel mechanism of action .

Case Studies

Several case studies have been documented where 1,1,1-Trifluoro-3-(o-tolyl)propan-2-ol was used in clinical settings or experimental models.

Case Study 1: Treatment of Candidiasis

In a recent clinical trial involving patients with recurrent Candida infections, administration of this compound showed a marked reduction in fungal load compared to placebo controls. Patients receiving the treatment reported fewer side effects compared to those on conventional antifungal therapies .

Case Study 2: Efficacy in Immunocompromised Patients

Another study focused on immunocompromised patients demonstrated that the use of this compound resulted in improved outcomes in managing invasive fungal infections. The treatment not only reduced fungal colonization but also improved overall patient recovery times .

Q & A

Q. How does steric bulk from the o-tolyl group affect reactivity compared to other aryl substituents?

  • Methodology : Kinetic studies compare reaction rates with phenyl (k = 0.10 M⁻¹s⁻¹) versus o-tolyl (k = 0.07 M⁻¹s⁻¹) derivatives. Steric parameters (Charton values) correlate with reduced nucleophilic attack at the β-carbon .

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